molecular formula C17H19F3N2O4 B14238818 Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B14238818
M. Wt: 372.34 g/mol
InChI Key: LUTMNJAUYGUNOQ-UHFFFAOYSA-N
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Description

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[34]octane-7-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl group and the trifluoroacetyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups and molecular geometry.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-[methyl-(acetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
  • Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-6-carboxylate

Uniqueness

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Additionally, the spirocyclic structure provides a rigid framework that can influence its biological activity and interactions.

Properties

Molecular Formula

C17H19F3N2O4

Molecular Weight

372.34 g/mol

IUPAC Name

benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C17H19F3N2O4/c1-21(14(23)17(18,19)20)13-7-22(9-16(13)10-25-11-16)15(24)26-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

LUTMNJAUYGUNOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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